Cas no 2090270-20-3 (3,4-Quinolinediamine, 5-iodo-8-methyl-)

3,4-Quinolinediamine, 5-iodo-8-methyl-, is a halogenated quinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring both an iodine substituent and a methyl group, enhances its reactivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic compounds. The diamine functionality offers versatility for further functionalization, while the iodine atom facilitates metal-catalyzed transformations such as Suzuki or Sonogashira couplings. This compound’s well-defined molecular framework and stability under controlled conditions make it suitable for research in medicinal chemistry, particularly in the development of targeted bioactive molecules. Its purity and consistent performance are critical for reproducible synthetic outcomes.
3,4-Quinolinediamine, 5-iodo-8-methyl- structure
2090270-20-3 structure
商品名:3,4-Quinolinediamine, 5-iodo-8-methyl-
CAS番号:2090270-20-3
MF:C10H10IN3
メガワット:299.110973834991
CID:5266766

3,4-Quinolinediamine, 5-iodo-8-methyl- 化学的及び物理的性質

名前と識別子

    • 3,4-Quinolinediamine, 5-iodo-8-methyl-
    • インチ: 1S/C10H10IN3/c1-5-2-3-6(11)8-9(13)7(12)4-14-10(5)8/h2-4H,12H2,1H3,(H2,13,14)
    • InChIKey: USRBJVBVODWYFJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(I)C=CC=2C)C(N)=C(N)C=1

3,4-Quinolinediamine, 5-iodo-8-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-362179-1.0g
5-iodo-8-methylquinoline-3,4-diamine
2090270-20-3
1.0g
$0.0 2023-03-07

3,4-Quinolinediamine, 5-iodo-8-methyl- 関連文献

3,4-Quinolinediamine, 5-iodo-8-methyl-に関する追加情報

3,4-Quinolinediamine, 5-Iodo-8-Methyl

The compound 3,4-quuinolinediamine, 5-iodo-8-methyl (CAS No. 2090270-20-3) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the quinoline family of heterocyclic compounds, which are renowned for their versatile applications in drug discovery and advanced materials. The quinoline backbone provides a rigid aromatic structure that can be further functionalized to explore its potential in various biological and chemical contexts.

Recent studies have highlighted the importance of quinoline derivatives in the development of novel therapeutic agents. The 5-iodo substitution in this compound introduces unique electronic properties, making it a promising candidate for applications in radiotherapy and imaging agents. Additionally, the 8-methyl group enhances the molecule's lipophilicity, which is crucial for improving bioavailability and pharmacokinetic profiles in drug design.

One of the most exciting developments involving 3,4-quuinolinediamine, 5-iodo-8-methyl is its role in targeted drug delivery systems. Researchers have demonstrated that this compound can serve as a scaffold for attaching targeting ligands and therapeutic payloads. The diamine functionality on the quinoline ring allows for easy conjugation with other molecules, enabling the creation of multifunctional nanocarriers for cancer treatment.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and iodination reactions. The quinoline skeleton is first synthesized via a Skraup reaction or a condensation of o-amino phenol with aldehydes. Subsequent modifications introduce the iodo and methyl groups at specific positions to achieve the desired structure.

The physical properties of 3,4-quuinolinediamine, 5-iodo-8-methyl are also noteworthy. Its melting point is relatively high due to the strong intermolecular hydrogen bonding facilitated by the amine groups. The compound is sparingly soluble in water but exhibits good solubility in organic solvents like dichloromethane and acetonitrile, making it suitable for various analytical techniques such as HPLC and NMR spectroscopy.

From a materials science perspective, this compound has shown potential as an electron-deficient acceptor material in organic photovoltaics (OPVs). The quinoline moiety contributes to strong electron-withdrawing properties, which are essential for efficient charge separation in solar cells. Recent studies have reported improved power conversion efficiencies when this compound is used as an acceptor material in tandem solar cell architectures.

In conclusion, 3,4-quuinolinediamine, 5-iodo-8-methyl (CAS No. 2090270-20-3) represents a versatile platform for exploring new frontiers in medicinal chemistry and materials science. Its unique structural features and functional groups make it an attractive candidate for developing innovative therapeutic agents and advanced materials. As research continues to uncover its full potential, this compound is poised to play a significant role in addressing some of the most pressing challenges in modern science.

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